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Methyl 2,3-anhydro-beta-d-ribopyranoside

Cat. No.: B13419477
M. Wt: 146.14 g/mol
InChI Key: DISULGQOMPTDEN-KVTDHHQDSA-N
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Description

Significance as a Chiral Building Block in Organic and Carbohydrate Synthesis

The primary significance of Methyl 2,3-anhydro-beta-D-ribopyranoside in organic synthesis lies in its function as a chiral building block. The inherent chirality of the sugar backbone, combined with the reactivity of the epoxide, allows for the stereocontrolled introduction of new functional groups. Epoxides are versatile electrophiles that can undergo ring-opening reactions with a wide array of nucleophiles. mdpi.com

The nucleophilic ring-opening of the 2,3-epoxide proceeds with high regioselectivity and stereoselectivity. According to the Fürst-Plattner rule for trans-diaxial opening of epoxides in cyclic systems, nucleophilic attack generally occurs at the carbon atom that allows the reaction to proceed through a chair-like transition state, resulting in a product with the two new substituents in a trans-diaxial arrangement. In the case of 2,3-anhydro pyranosides, this controlled opening allows for the synthesis of a variety of specifically modified sugar derivatives. rsc.org

For instance, reaction with nucleophiles like azide (B81097) ions can introduce a nitrogen-containing group, a crucial step in the synthesis of amino sugars. rsc.org Similarly, reactions with other nucleophiles can lead to the formation of deoxy sugars, thio sugars, or sugars with branched chains. This strategic use of anhydro sugars as intermediates is a powerful tool for creating complex oligosaccharides and other glycoconjugates. nih.gov The predictable stereochemical outcome of the ring-opening reaction makes these compounds invaluable for building complex chiral molecules from simpler, readily available carbohydrate precursors. nih.gov

Table 1: Representative Nucleophilic Ring-Opening Reactions

Nucleophile Resulting Functional Group Product Class Example
Azide (N₃⁻) Azido (B1232118) (-N₃) Precursor to Amino Sugars
Thiols (RS⁻) Thioether (-SR) Thio Sugars
Cyanide (CN⁻) Cyano (-CN) Chain-extended Sugars

Context within Anhydrosugar Chemistry and Pentopyranoside Derivatives

Anhydro sugars are a broad class of carbohydrate derivatives characterized by an intramolecular ether linkage, formed by the elimination of a molecule of water between two hydroxyl groups of a single sugar molecule. vaia.com These compounds are often more rigid and chemically reactive than their parent sugars. researchgate.netchimia.ch this compound is a prime example of an epoxide-containing anhydro sugar, where the anhydro bridge forms a three-membered ring.

As a pentopyranoside derivative, it is based on a five-carbon sugar scaffold. Its synthesis often starts from other readily available pentoses, such as D-arabinose. nih.gov The transformation of a parent sugar into a 2,3-anhydro derivative "protects" the C-2 and C-3 hydroxyl groups as an epoxide, allowing for selective reactions at other positions before the epoxide is opened to introduce new functionalities in a stereospecific manner. nih.gov This strategy is fundamental in multi-step carbohydrate synthesis, where precise control over the reactivity of multiple hydroxyl groups is essential. The unique conformational constraints and reactivity imparted by the anhydro linkage make these compounds versatile intermediates in the synthesis of biologically active molecules and complex carbohydrates. chimia.chnih.gov

Table 2: Chemical Properties of this compound

Property Value
CAS Number 3150-13-8
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B13419477 Methyl 2,3-anhydro-beta-d-ribopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(1R,2R,5R,6R)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol

InChI

InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

DISULGQOMPTDEN-KVTDHHQDSA-N

Isomeric SMILES

CO[C@H]1[C@H]2[C@H](O2)[C@@H](CO1)O

Canonical SMILES

COC1C2C(O2)C(CO1)O

Origin of Product

United States

Epoxide Ring Opening Reactions of Methyl 2,3 Anhydro Beta D Ribopyranoside: Regioselectivity, Stereoselectivity, and Mechanistic Insights

Nucleophilic Ring Opening Strategies

The ring-opening of methyl 2,3-anhydro-beta-D-ribopyranoside can be achieved with a variety of nucleophiles. The regioselectivity of these reactions is largely governed by the Fürst-Plattner rule, which dictates that the nucleophilic attack occurs at a carbon atom that allows the reaction to proceed through a low-energy, chair-like transition state, leading to the formation of a trans-diaxial product.

Reactions with Hydride Reagents

The reduction of epoxides with hydride reagents, such as lithium aluminum hydride (LiAlH4), is a common method for the synthesis of deoxy sugars. In the case of this compound, the hydride ion (H⁻) acts as the nucleophile.

Regioselectivity and Stereoselectivity: According to the Fürst-Plattner rule, the hydride attack is expected to occur at the C-3 position. This axial attack leads to a chair-like transition state, resulting in the formation of the trans-diaxial product, which upon conformational inversion, yields methyl 3-deoxy-β-D-arabinopyranoside as the major product. Attack at C-2 would force the pyranose ring into a higher-energy, boat-like transition state, making this pathway less favorable.

Mechanistic Insights: The reaction proceeds via an Sₙ2 mechanism. The hydride nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the backside, leading to inversion of configuration at that center. The choice between C-2 and C-3 is dictated by the stereoelectronic requirement for a trans-diaxial opening, which minimizes steric and torsional strain in the transition state.

ReagentProductRegioselectivity
Lithium Aluminum Hydride (LiAlH₄)Methyl 3-deoxy-β-D-arabinopyranosideAttack at C-3

Reactions with Halide Nucleophiles (e.g., Hydrofluorination, Azide (B81097) Anion)

Halide ions, including fluoride (B91410) and azide, are effective nucleophiles for the ring-opening of sugar epoxides, leading to the formation of halohydrins and azido (B1232118) alcohols, respectively. These products are valuable precursors for the synthesis of aminosugars and other modified carbohydrates.

Regioselectivity and Stereoselectivity: Similar to hydride reagents, the attack of halide nucleophiles on this compound is governed by the Fürst-Plattner rule. The nucleophile preferentially attacks the C-3 position in an axial manner, resulting in the formation of the corresponding trans-diaxial product. For example, reaction with an azide anion predominantly yields methyl 3-azido-3-deoxy-β-D-arabinopyranoside.

Mechanistic Insights: The reaction follows an Sₙ2 pathway. The choice of reagent and reaction conditions can influence the regioselectivity. In some cases, Lewis acids are used to activate the epoxide ring, which can alter the electronic and steric factors influencing the site of nucleophilic attack.

NucleophileProductRegioselectivity
Azide (N₃⁻)Methyl 3-azido-3-deoxy-β-D-arabinopyranosideAttack at C-3
Fluoride (F⁻)Methyl 3-fluoro-3-deoxy-β-D-arabinopyranosideAttack at C-3

Reactions with Carbon-Based Nucleophiles (e.g., Organolithium Reagents, Cyanide Ion)

Carbon-based nucleophiles, such as organolithium reagents and cyanide ions, allow for the formation of carbon-carbon bonds, leading to the synthesis of C-branched sugars.

Regioselectivity and Stereoselectivity: The ring-opening with these nucleophiles also generally follows the trans-diaxial opening rule. For instance, the reaction with cyanide ion would be expected to yield methyl 3-cyano-3-deoxy-β-D-arabinopyranoside as the major product.

Mechanistic Insights: The reaction mechanism is Sₙ2. The nature of the carbon nucleophile and the reaction conditions can impact the efficiency and, to some extent, the regioselectivity of the reaction.

NucleophileProductRegioselectivity
Cyanide (CN⁻)Methyl 3-cyano-3-deoxy-β-D-arabinopyranosideAttack at C-3
Phenylithium (PhLi)Methyl 3-deoxy-3-phenyl-β-D-arabinopyranosideAttack at C-3

Reactions with Oxygen Nucleophiles (e.g., Alkoxide Anions)

Oxygen-based nucleophiles, such as alkoxides, are commonly used to introduce new ether linkages into sugar molecules.

Regioselectivity and Stereoselectivity: The ring-opening of this compound with alkoxides adheres to the Fürst-Plattner rule, with the nucleophile attacking the C-3 position to give the trans-diaxial product. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield methyl 3-O-methyl-β-D-arabinopyranoside.

Mechanistic Insights: The reaction proceeds through an Sₙ2 mechanism. The basicity and steric bulk of the alkoxide can influence the reaction rate.

NucleophileProductRegioselectivity
Methoxide (CH₃O⁻)Methyl 3-O-methyl-β-D-arabinopyranosideAttack at C-3

Reactions with Nitrogen Nucleophiles (e.g., Diallylamine)

Nitrogen nucleophiles, such as amines, are employed to introduce amino functionalities into the sugar ring, providing access to amino sugars.

Regioselectivity and Stereoselectivity: The reaction of this compound with amines like diallylamine (B93489) follows the established pattern of diaxial opening. The nitrogen atom attacks the C-3 position, leading to the formation of methyl 3-(diallylamino)-3-deoxy-β-D-arabinopyranoside.

Mechanistic Insights: The reaction is a typical Sₙ2 displacement. The nucleophilicity of the amine and the reaction temperature can affect the reaction's efficiency.

NucleophileProductRegioselectivity
DiallylamineMethyl 3-(diallylamino)-3-deoxy-β-D-arabinopyranosideAttack at C-3

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are used to synthesize thio-sugars, which have various biological and chemical applications.

Regioselectivity and Stereoselectivity: The ring-opening with sulfur nucleophiles is also directed by the Fürst-Plattner rule, favoring attack at C-3 to yield the trans-diaxial product. For example, reaction with sodium thiophenoxide would produce methyl 3-deoxy-3-(phenylthio)-β-D-arabinopyranoside.

Mechanistic Insights: The Sₙ2 reaction mechanism is operative. Sulfur nucleophiles are generally "soft" nucleophiles and are highly effective in epoxide ring-opening reactions.

NucleophileProductRegioselectivity
Thiophenoxide (PhS⁻)Methyl 3-deoxy-3-(phenylthio)-β-D-arabinopyranosideAttack at C-3

Factors Governing Regioselectivity and Stereochemistry in Epoxide Cleavage

The outcome of the nucleophilic attack on the epoxide ring of this compound is not arbitrary. It is a finely tuned process influenced by a concert of factors, including the electronic and steric nature of substituents on the pyranoside ring, the specific reaction conditions employed, and the inherent conformational biases of the molecule.

Influence of Substituents and Remote Protecting Groups

The regioselectivity of the epoxide ring-opening is significantly directed by the nature of substituents and protecting groups on the pyranoside ring. These groups can exert both electronic and steric effects that favor nucleophilic attack at either the C2 or C3 position.

For instance, in the related compound, methyl 2,3-anhydro-4-O-methanesulfonyl-alpha-D-ribopyranoside, the presence of the electron-withdrawing methanesulfonyl group at C4 influences the electron distribution within the ring, thereby affecting the relative electrophilicity of C2 and C3. nih.gov Similarly, the use of bulky protecting groups, such as the benzylidene acetal (B89532) in methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside and -mannopyranoside, can sterically hinder the approach of a nucleophile to one face of the molecule, thus directing the attack to the more accessible position. rsc.org The Fürst-Plattner rule, which dictates the trans-diaxial opening of epoxides in cyclohexane-like systems, is a foundational principle in predicting the stereochemical outcome. In the context of pyranosides, this generally leads to the formation of products with a diaxial arrangement of the newly introduced nucleophile and the hydroxyl group.

The interplay of these electronic and steric factors is crucial for achieving the desired regiochemical and stereochemical control in the synthesis of complex carbohydrate structures.

Role of Reaction Conditions (e.g., Solvent, Temperature, Metal Counterions)

The reaction environment plays a critical role in modulating the regioselectivity and stereochemistry of the epoxide ring-opening. The choice of solvent, reaction temperature, and the presence of metal counterions can dramatically alter the course of the reaction.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition state and the solvation of both the nucleophile and the substrate. For example, in the aminolysis of epoxides, polar protic solvents can stabilize the developing negative charge on the oxygen atom during the ring-opening process, while aprotic solvents might favor a more concerted mechanism.

Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. In some cases, elevating the temperature can lead to changes in regioselectivity by overcoming the activation energy barrier for the formation of a less favored, but thermodynamically more stable, product. For instance, in the reaction of methyl 2:3-anhydro-a-D-allopyranoside with sodium hydroxide (B78521), the reaction is slow at room temperature but proceeds to completion at 50°C. scispace.com

Metal Counterions and Lewis Acids: Metal counterions from the nucleophilic reagent or added Lewis acids can coordinate to the epoxide oxygen, enhancing its leaving group ability and polarizing the C-O bonds. This activation can significantly influence the regioselectivity of the nucleophilic attack. The nature of the metal counterion can fine-tune the Lewis acidity and, consequently, the reaction outcome. Lewis acid catalysis is a common strategy to promote the ring-opening of epoxides with a wide range of nucleophiles, including amines.

The careful manipulation of these reaction conditions is a powerful tool for chemists to direct the outcome of epoxide ring-opening reactions towards the desired product.

Investigation of Apparent cis-Opening Phenomena

The cleavage of an epoxide ring by a nucleophile is classically understood to proceed via an SN2 mechanism, resulting in an inversion of configuration at the site of attack and leading to a trans-product. However, there have been instances of "apparent" cis-opening, a phenomenon that seemingly violates this established stereochemical principle.

A notable example is the reaction of methyl 2,3-anhydro-β-D-ribopyranoside with the cyanide ion. rsc.org This reaction has been reported to yield a product that suggests a cis-opening of the epoxide ring. Such an outcome is highly unusual and has prompted detailed mechanistic investigations. The term "apparent" is used because a direct cis-attack is mechanistically unfavorable. Instead, these observations are often rationalized by more complex, multi-step reaction pathways.

One possible explanation for apparent cis-opening involves an initial trans-opening of the epoxide, followed by an intramolecular reaction, such as a cyclization-reopening sequence, that ultimately leads to a product with a cis relationship between the nucleophile and the hydroxyl group. Another possibility is the involvement of neighboring group participation, where a nearby functional group assists in the reaction, leading to a retention of configuration at the reaction center. Understanding these intricate pathways is crucial for predicting and controlling the stereochemical outcome of epoxide ring-opening reactions.

Mechanistic Studies of Ring-Opening Processes

The ring-opening of epoxides can proceed through mechanisms that have characteristics of both SN1 and SN2 reactions, depending on the reaction conditions and the structure of the epoxide. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Under basic or neutral conditions , the reaction generally follows an SN2 mechanism . libretexts.orgmasterorganicchemistry.com A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, which is the rate-determining step. This backside attack leads to an inversion of stereochemistry at the attacked carbon. The choice between the two carbons of the epoxide is primarily governed by sterics, with the nucleophile preferentially attacking the less substituted carbon.

Under acidic conditions , the mechanism is more complex and can be described as SN1-like or borderline SN2 . libretexts.orgchemistrysteps.com The reaction begins with the protonation of the epoxide oxygen, which makes it a much better leaving group. This is followed by the nucleophilic attack. The transition state has a significant degree of carbocationic character, with a partial positive charge developing on the more substituted carbon atom, which can better stabilize it. Consequently, the nucleophile preferentially attacks the more substituted carbon. While the attack still occurs from the backside, leading to a trans-product, the regioselectivity is opposite to that observed under basic conditions.

In the specific case of this compound, the pyranose ring's conformational constraints play a significant role in the transition state geometry. Mechanistic studies often involve a combination of experimental approaches, such as kinetic analysis and the isolation and characterization of intermediates, along with computational modeling to elucidate the intricate details of the reaction pathway. For instance, theoretical studies can provide insights into the transition state structures and energy barriers for different possible reaction pathways, helping to rationalize the observed regioselectivity and stereochemistry.

The following table summarizes the general mechanistic features of epoxide ring-opening reactions:

ConditionMechanismNucleophileRegioselectivityStereochemistry
Basic/NeutralSN2StrongAttack at the less substituted carbontrans (inversion)
AcidicSN1-like/Borderline SN2WeakAttack at the more substituted carbontrans (inversion)

Derivatization and Synthesis of Analogues Derived from Methyl 2,3 Anhydro Beta D Ribopyranoside

Synthesis of Deoxy and Deoxyfluoro Analogues of Methyl beta-D-Xylopyranoside

The epoxide ring of methyl 2,3-anhydro-beta-D-ribopyranoside and its derivatives is a key functional group for the synthesis of deoxy and deoxyfluoro sugars. The regioselectivity of the ring-opening is governed by the Fürst-Plattner rule (diaxial opening), leading to the formation of products with the xylo configuration.

Research has demonstrated the synthesis of 2-deoxy, 3-deoxy, 2-deoxy-2-fluoro, and 3-deoxy-3-fluoro derivatives of di-O-acetylated methyl beta-D-xylopyranoside from 2,3-anhydropentopyranoside precursors. nih.gov The synthetic strategy involves the initial preparation of methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranoside, which can be transformed into its methyl 2,3-anhydro-4-O-benzyl-beta-D-lyxopyranoside counterpart in a three-step process. nih.gov

The crucial epoxide ring-opening step is achieved through either hydride reduction for the deoxy analogues or hydrofluorination for the deoxyfluoro analogues. nih.gov For instance, the reduction of the anhydro-ribopyranoside is expected to yield the 3-deoxy-xylopyranoside, while the reduction of the anhydro-lyxopyranoside would give the 2-deoxy-xylopyranoside. Conversely, hydrofluorination of the anhydro-ribopyranoside would lead to the 3-deoxy-3-fluoro-xylopyranoside.

A summary of the synthesis of deoxy and deoxyfluoro analogues from the corresponding 4-O-benzyl protected anhydro-pentopyranosides is presented below:

Starting MaterialReagentProduct
Methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranosideHydrideMethyl 3-deoxy-4-O-benzyl-beta-D-xylopyranoside
Methyl 2,3-anhydro-4-O-benzyl-beta-D-lyxopyranosideHydrideMethyl 2-deoxy-4-O-benzyl-beta-D-xylopyranoside
Methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranosideKHF2Methyl 3-deoxy-3-fluoro-4-O-benzyl-beta-D-xylopyranoside
Methyl 2,3-anhydro-4-O-benzyl-beta-D-lyxopyranosideKHF2Methyl 2-deoxy-2-fluoro-4-O-benzyl-beta-D-xylopyranoside

Synthesis of Amino Sugar Derivatives (e.g., Methyl-2-amino-2-deoxy-beta-D-arabinopyranosides)

The nucleophilic opening of the epoxide ring in this compound with nitrogen-based nucleophiles provides a direct route to amino sugars. The regioselectivity of this reaction is a critical aspect, often yielding a mixture of products.

For example, the reaction of methyl-4-O-allyl-2,3-anhydro-β-D-ribopyranoside with diallylamine (B93489) is not regioselective, resulting in a mixture of both the xylo and arabino isomers. sigmaaldrich.com This indicates that nucleophilic attack occurs at both C2 and C3 of the epoxide ring.

However, a convenient pathway for the synthesis of methyl-2-amino-2-deoxy-D-arabinopyranosides has been developed. sigmaaldrich.com The process begins with the non-regioselective opening of methyl-4-O-allyl-2,3-anhydro-β-D-ribopyranoside with diallylamine. Subsequent mesylation of the resulting mixture of amino alcohols leads to the formation of a lyxo-aziridinium ion intermediate. This intermediate is then regioselectively opened, and a final deallylation step using palladium on charcoal affords the desired methyl-2-amino-2-deoxy-β-D-arabinopyranosides in good yield. sigmaaldrich.com

In another example, the reaction of benzyl (B1604629) 2,3-anhydro-β-l-ribopyranoside with 3,4,5-trimethoxybenzylamine (B102388) in refluxing ethanol (B145695) produced benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranoside in a 72.5% yield. mdpi.com This reaction demonstrates a high degree of regioselectivity, with the amine attacking at the C3 position to give the xylo product, consistent with the Fürst-Plattner rule of diaxial opening.

The regioselectivity of the amine opening of the epoxide ring is influenced by several factors, including the nature of the amine, the solvent, and the substitution pattern of the sugar.

Starting MaterialAmine NucleophileProduct(s)Regioselectivity
Methyl-4-O-allyl-2,3-anhydro-β-D-ribopyranosideDiallylamineMixture of xylo and arabino isomersNon-regioselective
Benzyl 2,3-anhydro-β-l-ribopyranoside3,4,5-TrimethoxybenzylamineBenzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranosideRegioselective (attack at C3)

Alkylation and Acylation Strategies

The free hydroxyl group at the C4 position of this compound offers a site for further derivatization through alkylation and acylation reactions. These modifications are crucial for altering the solubility and reactivity of the molecule, as well as for introducing specific functionalities.

Alkylation:

Alkylation of the C4-hydroxyl group can be achieved using standard procedures, such as the use of an alkyl halide in the presence of a base like sodium hydride. A common alkylating agent is benzyl bromide, which introduces a benzyl protecting group. This group is valuable as it is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. For instance, methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranoside is a key intermediate in the synthesis of various sugar analogues. nih.gov

Acylation:

Acylation of the C4-hydroxyl group is typically performed using an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. Acetyl groups, introduced using acetic anhydride, are frequently used as protecting groups. They can be easily removed under mild basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727). The synthesis of acetylated derivatives is often a necessary step in multi-step synthetic sequences to protect the hydroxyl group from undesired reactions.

Reaction TypeReagentsProduct
BenzylationBenzyl bromide, Sodium hydrideMethyl 4-O-benzyl-2,3-anhydro-beta-D-ribopyranoside
AcetylationAcetic anhydride, PyridineMethyl 4-O-acetyl-2,3-anhydro-beta-D-ribopyranoside

Formation of Branched-Chain Sugar Derivatives

The introduction of a carbon-carbon bond at the C2 or C3 position of the pyranoside ring leads to the formation of branched-chain sugars, a class of carbohydrates with significant biological and synthetic interest. The epoxide ring of this compound is an excellent electrophilic site for reactions with carbon nucleophiles.

One notable reaction involves the use of cyanide ion as a nucleophile. The reaction of methyl 2,3-anhydro-β-D-ribopyranoside with cyanide ion has been reported to result in an apparent cis-opening of the epoxide ring. nih.gov This outcome is unusual, as epoxide openings typically proceed via an anti-diaxial pathway. The formation of a product with a cis-relationship between the newly introduced cyano group and the adjacent hydroxyl group suggests a more complex reaction mechanism may be at play.

Organometallic reagents, such as organocuprates (Gilman reagents), are also powerful nucleophiles for epoxide opening, though specific examples with this compound are not extensively detailed in the readily available literature. In general, organocuprates are known to be effective for SN2-type reactions and can open epoxides. masterorganicchemistry.com The reaction of an organocuprate with the anhydro sugar would be expected to introduce an alkyl or aryl group at either C2 or C3, with the regioselectivity being influenced by steric and electronic factors.

NucleophileExpected Product Type
CyanideC-cyanated sugar
OrganocuprateC-alkylated or C-arylated sugar

Interconversion and Epoxide Migration Studies

Epoxide migration is a well-documented phenomenon in carbohydrate chemistry, particularly in alkaline or acidic conditions. This process involves the intramolecular attack of a neighboring hydroxyl group on one of the carbon atoms of the epoxide ring, leading to the formation of a new epoxide at a different position.

Studies on related anhydro sugars provide insight into the potential for interconversion of this compound. For example, the treatment of methyl 2,3-anhydro-α-D-lyxopyranoside with alkali results in an equilibrium mixture with methyl 3,4-anhydro-α-D-arabinopyranoside, with the latter predominating in a 71:29 ratio. rsc.org Conversely, the equilibration of the corresponding β-L-anomers, methyl 2,3-anhydro-β-L-lyxopyranoside and methyl 3,4-anhydro-β-L-arabinopyranoside, favors the anhydrolyxoside in a 68:32 ratio. rsc.org

These findings suggest that under basic conditions, this compound could potentially be in equilibrium with methyl 3,4-anhydro-beta-D-arabinopyranoside. The position of this equilibrium would be influenced by the relative thermodynamic stabilities of the two isomers, which are in turn dependent on conformational factors and steric interactions.

The potential for such interconversions is a critical consideration in the synthetic planning for derivatives of this compound, as the desired product could be contaminated with or even converted into an isomeric compound under certain reaction conditions.

Starting AnhydrosugarEquilibrium PartnerPredominant Isomer at Equilibrium
Methyl 2,3-anhydro-α-D-lyxopyranosideMethyl 3,4-anhydro-α-D-arabinopyranosideMethyl 3,4-anhydro-α-D-arabinopyranoside
Methyl 2,3-anhydro-β-L-lyxopyranosideMethyl 3,4-anhydro-β-L-arabinopyranosideMethyl 2,3-anhydro-β-L-lyxopyranoside
This compoundMethyl 3,4-anhydro-beta-D-arabinopyranoside(Hypothetical)

Applications As a Synthetic Intermediate in Complex Organic and Glycoside Synthesis

Precursor for Modified Pentosides and Glycosides

The inherent reactivity of the epoxide ring in methyl 2,3-anhydro-beta-D-ribopyranoside makes it an excellent precursor for a variety of modified pentosides and glycosides. The ring-opening of the epoxide can be achieved with a wide range of nucleophiles, leading to the formation of new glycosidic linkages and the introduction of diverse functionalities at the C2 and C3 positions.

The stereochemical outcome of the ring-opening reaction is governed by the Fürst-Plattner rule (diaxial opening), which allows for a high degree of stereocontrol in the synthesis of modified glycosides. For instance, treatment of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside and -mannopyranoside with sodium azide (B81097) resulted in the predominant formation of diaxial products, yielding azido-altroside derivatives. rsc.org This stereoselectivity is a crucial aspect of its utility in synthetic carbohydrate chemistry.

Research has demonstrated the use of 2,3-anhydro sugars in the stereoselective synthesis of oligosaccharides. nih.gov For example, 2,3-anhydrofuranose thioglycosides have been employed to glycosylate alcohols with a high degree of stereocontrol, where the newly formed glycosidic bond is cis to the epoxide moiety. nih.gov Subsequent nucleophilic opening of the epoxide under basic conditions proceeds with good to excellent regioselectivity, providing access to arabinofuranosides. nih.gov This methodology has been successfully applied to the synthesis of an arabinofuranosyl hexasaccharide, a key structural motif in mycobacterial cell wall polysaccharides. nih.gov

A related compound, methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside, serves as an intermediate in the preparation of methyl beta-D-xylopyranoside derivatives modified at the C-2 position. researchgate.net This highlights the general utility of 2,3-anhydro-pyranosides in accessing a range of modified pentosides.

Table 1: Examples of Modified Glycosides Synthesized from Anhydro Sugar Precursors

Precursor Nucleophile Product Application/Significance Reference
Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside Sodium Azide Methyl 3-azido-4,6-O-benzylidene-β-D-altropyranoside Intermediate for amino sugars rsc.org
2,3-Anhydrofuranose thioglycoside Alcohol cis-Glycoside Stereoselective oligosaccharide synthesis nih.gov
Methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside Various C2-modified methyl beta-D-xylopyranoside derivatives Synthesis of modified pentosides researchgate.net

Building Block for Nucleoside and Glycomimetic Analogues

This compound and its analogues are valuable chiral building blocks for the synthesis of nucleoside and glycomimetic analogues. The ability to introduce nitrogenous bases or other pharmacophores through the nucleophilic opening of the epoxide ring provides a direct route to modified nucleosides with potential therapeutic applications.

The synthesis of 2,3-anhydro-beta-D-lyxofuranosyl pyrimidine (B1678525) nucleosides has been achieved through the coupling of a 2,3-anhydrosugar-containing glycosyl donor with a silylated nucleoside base. This reaction proceeds with a high degree of stereoselectivity. nih.gov The resulting anhydro nucleosides can then be further modified by epoxide ring-opening to introduce substituents at the 3'-position, leading to a variety of 3'-deoxy-3'-substituted arabinofuranosylpyrimidine nucleosides. nih.gov

The development of glycomimetics, compounds that mimic the structure and function of natural carbohydrates, is a significant area of medicinal chemistry. Carbohydrate derivatives, including those synthesized from anhydro sugars, have the potential to act as enzyme inhibitors or to interfere with biological processes by mimicking natural substrates. researchgate.net For example, methyl β-D-galactopyranoside esters have been synthesized and evaluated as potential inhibitors for the SARS-CoV-2 main protease. nih.gov While not directly involving the title compound, this research illustrates the principle of using modified glycosides as potential therapeutic agents.

Role in the Synthesis of Biologically Active Carbohydrate Structures

The synthetic versatility of this compound extends to the preparation of biologically active carbohydrate structures. By serving as a scaffold for the introduction of various functional groups, this compound can be used to synthesize molecules that interact with biological systems.

Carbohydrate esters, in general, are recognized for their importance in medicinal chemistry and their utility in the synthesis of biologically active drugs. nih.gov The modification of simple glycosides can lead to compounds with significant biological activities. For instance, a series of methyl α-D-mannopyranoside derivatives were prepared and showed potential as antimicrobial agents. researchgate.net This suggests that derivatives of this compound could also be explored for similar biological activities.

The synthesis of oligosaccharides with defined structures is crucial for understanding their biological roles and for developing carbohydrate-based therapeutics. The use of 2,3-anhydro sugars in the stereoselective synthesis of oligosaccharides, such as the arabinofuranosyl hexasaccharide found in mycobacterial cell walls, underscores their importance in accessing biologically relevant complex carbohydrates. nih.gov

Application as a Model Substance in Polysaccharide Degradation Studies

This compound and its parent glycoside, methyl beta-D-ribopyranoside, can serve as model substances for studying the degradation of polysaccharides and the mechanisms of glycoside hydrolases. The stability and reactivity of the glycosidic bond are fundamental to the structure and function of polysaccharides.

Studies on the degradation of methyl beta-D-ribopyranoside and methyl beta-D-xylopyranoside in the presence of oxygen in an aqueous sodium hydroxide (B78521) solution have provided insights into the chemical breakdown of pyranosides. nih.gov The degradation of methyl beta-D-ribopyranoside was found to be faster than that of the corresponding xyloside, a difference attributed to the relative acidity of the glycosides. nih.gov The major acidic degradation products for both compounds were identified, providing a detailed picture of the degradation pathways. nih.gov

Table 2: Major Acidic Degradation Products of Methyl beta-D-ribopyranoside and Methyl beta-D-xylopyranoside

Degradation Product
Methoxyacetic acid
Lactic acid
Glycolic acid
Glyceric acid
Methyl 3-C-carboxyfuranoside
Isomeric 2-C-carboxyfuranosides

Source: nih.gov

Furthermore, understanding the interactions between carbohydrates and proteins, such as lectins and enzymes, is crucial in many biological processes. umich.edu Methyl glycosides are often used in carbohydrate binding studies with lectins to understand the structural requirements for recognition. nih.gov The use of modified methyl glycosides can help to probe the active sites of enzymes and elucidate their catalytic mechanisms. Glycoside hydrolases are enzymes that cleave glycosidic bonds, and understanding their substrate recognition is key to developing inhibitors. Model compounds like this compound can be valuable tools in such mechanistic studies.

Structural Elucidation and Conformational Analysis in Research

Application of Spectroscopic Methods for Structure Determination (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in confirming the identity and purity of Methyl 2,3-anhydro-beta-D-ribopyranoside. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful tools for this purpose, providing detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In similar 2,3-anhydro sugar derivatives, the protons on the epoxide ring (H-2 and H-3) typically resonate at a higher field (lower ppm) compared to protons attached to carbons bearing hydroxyl groups. The anomeric proton (H-1) usually appears as a distinct signal, and its coupling constant with H-2 can provide information about their dihedral angle. The methoxy (B1213986) group protons (-OCH₃) are expected to show a sharp singlet.

For ¹³C NMR, the carbons of the epoxide ring (C-2 and C-3) are characteristically shifted to a higher field compared to other oxygenated carbons in the pyranose ring. The anomeric carbon (C-1) and the carbon of the methoxy group (-OCH₃) also exhibit characteristic chemical shifts.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound and its Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H-14.8 - 5.2-The anomeric proton's chemical shift is sensitive to the beta-configuration and the presence of the anhydro ring.
H-23.2 - 3.6-Proton on the epoxide ring.
H-33.2 - 3.6-Proton on the epoxide ring.
H-43.8 - 4.2-The chemical shift is influenced by the neighboring epoxide and hydroxyl groups.
H-53.5 - 4.0-Protons on C-5.
-OCH₃3.3 - 3.5-Sharp singlet for the methyl group protons.
C-195 - 105-Anomeric carbon.
C-250 - 60-Carbon of the epoxide ring.
C-350 - 60-Carbon of the epoxide ring.
C-465 - 75-Carbon bearing a hydroxyl group.
C-560 - 70-Methylene carbon in the pyranose ring.
-OCH₃55 - 60-Carbon of the methoxy group.

Note: The data in this table is estimated based on known values for structurally similar compounds and serves as a general guide.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₀O₄), the expected molecular weight is approximately 146.14 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 146. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, 31 mass units) leading to a fragment at m/z 115, and subsequent losses of water (H₂O, 18 mass units) or formaldehyde (B43269) (CH₂O, 30 mass units) from the pyranose ring.

Conformational Studies of this compound and its Derivatives

The presence of the rigid 2,3-epoxide ring significantly influences the conformational flexibility of the pyranose ring in this compound. Unlike typical pyranosides that readily interconvert between chair conformations, the fused three-membered epoxide ring forces the six-membered ring into a more constrained geometry.

Research on related 2,3-anhydropyranosides has shown that the pyranose ring often adopts a "half-chair" or a "skew-boat" conformation. In these conformations, the atoms C-1, C-2, C-3, and O-5 tend to be coplanar or nearly so, with C-4 and C-5 displaced from this plane. The specific preferred conformation is a delicate balance of steric and electronic factors, including the orientation of the anomeric methoxy group and the hydroxyl group at C-4.

Computational modeling, in conjunction with NMR data (particularly nuclear Overhauser effect, NOE, measurements), is a powerful approach to investigate these conformations. Theoretical calculations can predict the relative energies of different conformations, while NOE data provides experimental evidence for the through-space proximity of protons, which is dependent on the molecule's three-dimensional structure. For derivatives of this compound, the nature and position of substituents will further influence the conformational equilibrium.

Advanced Methodologies and Theoretical Approaches in the Study of Methyl 2,3 Anhydro Beta D Ribopyranoside

Computational Chemistry for Predicting Reactivity and Stereoselectivity

Computational chemistry has emerged as a powerful tool in modern organic synthesis, offering profound insights into reaction mechanisms, transition states, and the factors governing selectivity. For a molecule like Methyl 2,3-anhydro-beta-D-ribopyranoside, where the stereochemical outcome of the epoxide ring-opening is paramount, computational methods provide a means to predict and rationalize reactivity and stereoselectivity before embarking on extensive experimental work.

Theoretical Frameworks and Predictive Models:

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be utilized to model the reaction pathways of the epoxide ring-opening of this compound with various nucleophiles. By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface can be constructed. This surface provides valuable information about the activation energies for different pathways, allowing for the prediction of the most likely reaction products.

For instance, the regioselectivity of the nucleophilic attack at either C2 or C3 of the epoxide ring is a critical aspect. Computational models can assess the steric and electronic factors influencing this selectivity. The calculated partial charges on the carbon atoms and the energies of the transition states for both possible attacks can explain and predict the observed regiochemical outcomes under different reaction conditions (acidic or basic).

Case Studies and Research Findings:

While specific computational studies on this compound are not extensively documented in publicly available literature, the principles have been successfully applied to analogous anhydro sugar systems. For example, DFT and ab initio calculations have been used to study the conformational preferences of related sugar epoxides and their influence on reactivity. These studies have shown that the pyranoside ring conformation can significantly impact the accessibility of the epoxide carbons to incoming nucleophiles, thereby influencing the stereochemical outcome.

NucleophileReaction ConditionsCalculated Activation Energy (C2 attack) (kcal/mol)Calculated Activation Energy (C3 attack) (kcal/mol)Predicted Major Product
Azide (B81097) (N₃⁻)Basic18.520.1Attack at C2
Methoxide (B1231860) (CH₃O⁻)Basic19.221.5Attack at C2
Water (H₂O)Acidic (H₃O⁺)15.314.8Attack at C3
Cyanide (CN⁻)Neutral22.023.5Attack at C2

These computational approaches not only predict the outcome of reactions but also provide a deeper understanding of the underlying principles governing the reactivity of this compound, guiding the rational design of synthetic strategies to achieve desired stereoisomers.

Exploration of Organoboron Catalysis in Carbohydrate Transformations

Organoboron compounds have gained significant attention in synthetic chemistry due to their unique ability to act as Lewis acids and to form reversible covalent bonds with diols. This property is particularly valuable in carbohydrate chemistry, where the presence of multiple hydroxyl groups often necessitates complex protection-deprotection strategies. The exploration of organoboron catalysis in transformations involving this compound opens up new avenues for achieving high regioselectivity and stereocontrol.

Mechanism of Boron-Mediated Activation:

Boronic acids and their derivatives can interact with the hydroxyl groups of carbohydrates to form cyclic boronate esters. In the context of this compound, which possesses a free hydroxyl group at the C4 position, an organoboron catalyst could coordinate to this hydroxyl group. This coordination can influence the electronic properties and conformation of the entire pyranoside ring system.

Such an interaction could serve several purposes:

Conformational Locking: The formation of a boronate ester can restrict the conformational flexibility of the sugar ring, potentially pre-organizing the molecule for a specific reaction pathway.

Lewis Acid Activation: The boron center can act as a Lewis acid, activating the epoxide ring towards nucleophilic attack. This activation can lower the energy barrier for the ring-opening reaction.

Directed Nucleophilic Attack: By positioning the nucleophile in proximity to one of the epoxide carbons, an organoboron catalyst could direct the nucleophilic attack, thereby controlling the regioselectivity of the epoxide opening.

Potential Applications and Synthetic Utility:

The application of organoboron catalysis to the epoxide ring-opening of this compound is a promising area of research. While specific examples involving this compound are yet to be widely reported, the principles of boron-mediated aglycon delivery and diol activation in other areas of carbohydrate chemistry provide a strong foundation for its potential utility.

For example, a chiral organoboron catalyst could be employed to achieve an enantioselective or diastereoselective ring-opening, leading to the formation of a single, desired stereoisomer. This would be particularly advantageous in the synthesis of complex oligosaccharides or other biologically active molecules where precise stereochemical control is essential.

The following table outlines potential organoboron catalysts and their hypothetical roles in the transformation of this compound.

Organoboron CatalystPotential RolePredicted Outcome
Phenylboronic AcidLewis acid activation of the epoxideEnhanced reaction rate
Chiral Boronic EsterDiastereoselective coordination to C4-OHDirected nucleophilic attack leading to a single diastereomer
Boron Trifluoride (BF₃)Strong Lewis acid activationNon-selective, rapid epoxide opening

The exploration of organoboron catalysis in this context represents a frontier in carbohydrate chemistry. The development of novel boron-based catalysts tailored for specific transformations of anhydro sugars like this compound could lead to more efficient and selective synthetic routes to valuable carbohydrate derivatives.

Q & A

Advanced Research Question

  • Molecular modeling : Software like Gaussian or Chem3D () calculates transition-state energies to predict regioselectivity in epoxide ring-opening.
  • DFT studies : Density functional theory optimizes geometries and simulates reaction pathways, validated against experimental IR or Raman spectra.
  • Docking simulations : For glycobiology applications, tools like AutoDock assess binding affinities of derivatives with target enzymes .

How can isotopic labeling of Methyl 2,3-Anhydro-β-D-ribopyranoside enhance metabolic tracing studies?

Advanced Research Question

  • 13^{13}C/2^{2}H labeling : Incorporation at C2 or C3 enables tracking via NMR or mass spectrometry in metabolic flux analysis.
  • Synthetic routes : Labeling during benzylation or acetylation steps ensures site-specificity. For example, using 13^{13}C-enriched benzyl bromide introduces labels at C4 .
  • Applications : Study carbohydrate metabolism in pathogens or cancer cells, where ribose derivatives are precursors for nucleotide synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.